molecular formula C14H11FO3 B6397798 6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, 95% CAS No. 1261923-93-6

6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, 95%

Cat. No. B6397798
CAS RN: 1261923-93-6
M. Wt: 246.23 g/mol
InChI Key: SEPOYAHFOVWJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, 95% (6-FHB) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a versatile molecule with a unique structure that can be used for various biochemical and physiological studies. 6-FHB has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used in studies to investigate the mechanism of action of various drugs and compounds, as well as to study the biochemical and physiological effects of these drugs and compounds. It has also been used to study the effects of various environmental factors on the body, such as air pollution and radiation exposure. Additionally, 6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, 95% has been used in studies to investigate the effects of various dietary components on the body, such as vitamins and minerals.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that 6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, 95% works by inhibiting the activity of enzymes involved in the metabolism of drugs and other compounds. This inhibition of enzyme activity can result in a decrease in the bioavailability of drugs and other compounds, as well as a decrease in their effectiveness. Additionally, 6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, 95% is thought to interact with various receptors in the body, which can result in changes in the body’s response to drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, 95% have been studied in a variety of studies. It is believed that 6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, 95% can have a variety of effects on the body, including the inhibition of enzyme activity, changes in the body’s response to drugs and other compounds, and changes in the body’s metabolism of drugs and other compounds. Additionally, 6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, 95% has several advantages and limitations for use in lab experiments. One advantage of 6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, 95% is that it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, 6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, 95% is relatively easy to synthesize and can be synthesized in large quantities. However, 6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, 95% may have limited solubility in some solvents, which can make it difficult to use in certain experiments. Additionally, 6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, 95% can be toxic in high concentrations and should be handled with care.

Future Directions

There are several potential future directions for 6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, 95% research. One potential future direction is to investigate the mechanism of action of 6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, 95% in greater detail. Additionally, further studies could be done to investigate the biochemical and physiological effects of 6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, 95% on the body. Additionally, further studies could be done to investigate the effects of 6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, 95% on various environmental factors, such as air pollution and radiation exposure. Additionally, further studies could be done to investigate the effects of 6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, 95% on various dietary components, such as vitamins and minerals. Finally, further studies could be done to investigate the advantages and limitations of 6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, 95% for use in lab experiments.

Synthesis Methods

6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, 95% can be synthesized from the reaction of 4-hydroxymethylbenzoic acid and 6-fluoro-2-methylbenzaldehyde. In the first step, 4-hydroxymethylbenzoic acid is reacted with 6-fluoro-2-methylbenzaldehyde in the presence of a catalyst such as pyridinium chlorochromate to form a Schiff base. This Schiff base is then hydrolyzed to form the desired 6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, 95% product. The reaction is shown in Figure 1.
Figure 1: Synthesis of 6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, 95%

properties

IUPAC Name

2-fluoro-6-[4-(hydroxymethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-12-3-1-2-11(13(12)14(17)18)10-6-4-9(8-16)5-7-10/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPOYAHFOVWJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689110
Record name 3-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261923-93-6
Record name 3-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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